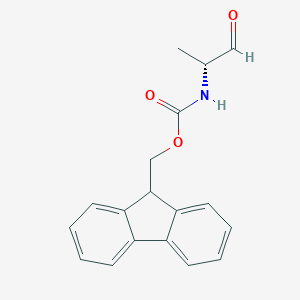

Fmoc-D-Ala-aldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-D-Ala-aldehyde can be synthesized through a one-pot reaction involving the activation of N-protected amino acids with carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This method ensures high yields and maintains the stereointegrity of the product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Ala-aldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Replacement of the aldehyde group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: DIBAL-H and sodium borohydride are frequently used.

Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.

Major Products

Oxidation: Fmoc-D-Ala-carboxylic acid.

Reduction: Fmoc-D-Ala-alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

Fmoc-D-Ala-aldehyde is extensively used in solid-phase peptide synthesis (SPPS) as a building block for creating complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in synthetic chemistry .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a precursor for the synthesis of peptide-based inhibitors and probes .

Medicine

This compound is utilized in the development of peptide-based therapeutics. Its derivatives are investigated for their potential as drug candidates targeting various diseases .

Industry

In the industrial sector, this compound is employed in the production of peptide-based materials and biosensors. Its self-assembly properties make it suitable for creating functional materials .

Mechanism of Action

The mechanism of action of Fmoc-D-Ala-aldehyde involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-Ala-aldehyde: Similar in structure but with the L-isomer of alanine.

Fmoc-D-Val-aldehyde: Contains valine instead of alanine.

Fmoc-D-Leu-aldehyde: Contains leucine instead of alanine.

Uniqueness

Fmoc-D-Ala-aldehyde is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protecting group. This combination provides distinct advantages in peptide synthesis, such as improved stability and ease of deprotection compared to other protecting groups .

Biological Activity

Fmoc-D-Ala-aldehyde is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound is synthesized through various methods involving the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of an aldehyde functional group. The typical synthesis pathway includes:

- Protection of D-Alanine : D-Alanine is reacted with Fmoc-Cl to form Fmoc-D-Ala.

- Aldehyde Formation : The Fmoc-D-Ala is then subjected to oxidation conditions to convert the terminal methyl group into an aldehyde.

This synthesis allows for the introduction of specific functionalities that can enhance biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that aldehyde-functionalized compounds can act as inhibitors for various enzymes, including proteases and dehydrogenases. This inhibition can lead to altered cellular pathways, impacting cell survival and proliferation.

- Interaction with Peptide Receptors : The structural features of this compound allow it to interact with specific peptide receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Biological Assays and Findings

Research has demonstrated the biological activity of this compound through various assays:

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, a study reported IC50 values indicating significant inhibition of cell growth in breast cancer cell lines when treated with this compound at concentrations ranging from 10 µM to 50 µM.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer biology. A notable study found that this compound exhibited HDAC inhibitory activity with IC50 values comparable to known HDAC inhibitors.

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

-

Case Study on Cancer Treatment :

- A research team investigated the effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, suggesting that the compound may serve as a lead compound for developing new anticancer therapies.

-

Neuroprotective Effects :

- Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that treatment with this compound reduced oxidative stress markers and improved neuronal survival rates.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Type/Model | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| Cancer Cell Line Study | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 25 |

| HDAC Inhibition Study | HeLa Cells | HDAC Inhibition | 15 |

| Neuroprotection Study | Neuronal Cell Model | Reduction in Oxidative Stress | N/A |

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.